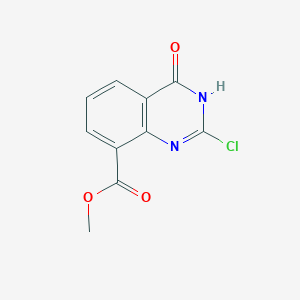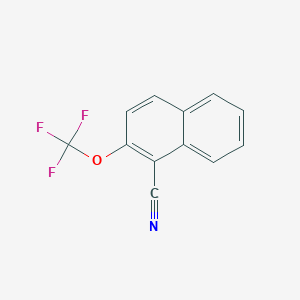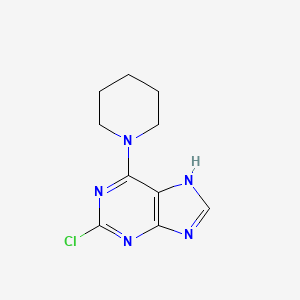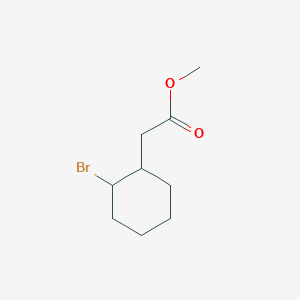![molecular formula C6H4BrClN2O B11873568 (NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11873568.png)
(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-chloronicotinaldehyde oxime: is a halogenated heterocyclic compound with the molecular formula C6H4BrClN2O and a molecular weight of 235.47 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a nicotinaldehyde oxime structure, making it a valuable intermediate in various chemical syntheses and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloronicotinaldehyde oxime typically involves the following steps:
Bromination: The starting material, 2-chloronicotinaldehyde, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Oximation: The brominated product is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine. This step converts the aldehyde group into an oxime, resulting in the formation of 6-Bromo-2-chloronicotinaldehyde oxime.
Industrial Production Methods: Industrial production of 6-Bromo-2-chloronicotinaldehyde oxime follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 6-Bromo-2-chloronicotinaldehyde oxime undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The oxime group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The oxime group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium or copper.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate, solvents like water or acetic acid.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Reduction: 6-Bromo-2-chloronicotinaldehyde amine.
Oxidation: 6-Bromo-2-chloronicotinaldehyde nitroso or nitro derivatives.
科学的研究の応用
6-Bromo-2-chloronicotinaldehyde oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 6-Bromo-2-chloronicotinaldehyde oxime depends on its specific application and target. In biological systems, it may interact with enzymes, receptors, or other molecular targets, leading to various biochemical effects. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of halogen atoms can influence its reactivity and binding affinity to molecular targets.
類似化合物との比較
- 3-Bromo-4,5-dimethoxybenzaldehyde oxime
- 4-Bromo-2-cyanobenzaldehyde
- 3-Bromo-4-butoxy-5-methoxybenzaldehyde
Comparison: 6-Bromo-2-chloronicotinaldehyde oxime is unique due to the presence of both bromine and chlorine atoms on the nicotinaldehyde oxime structure. This dual halogenation can enhance its reactivity and provide distinct chemical properties compared to similar compounds. For example, the presence of both bromine and chlorine can influence its solubility, stability, and interaction with other molecules, making it a valuable intermediate in various chemical syntheses and research applications .
特性
分子式 |
C6H4BrClN2O |
|---|---|
分子量 |
235.46 g/mol |
IUPAC名 |
(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H4BrClN2O/c7-5-2-1-4(3-9-11)6(8)10-5/h1-3,11H/b9-3- |
InChIキー |
SQQIXMTXOUWODS-OQFOIZHKSA-N |
異性体SMILES |
C1=CC(=NC(=C1/C=N\O)Cl)Br |
正規SMILES |
C1=CC(=NC(=C1C=NO)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate](/img/structure/B11873491.png)







![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)




